molecular formula C6H10N4O B1384356 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one CAS No. 98485-00-8

5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one

Cat. No. B1384356
CAS RN: 98485-00-8
M. Wt: 154.17 g/mol
InChI Key: GDOVKJUKGIMEJN-UHFFFAOYSA-N
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Description

The compound “5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have a wide range of applications in the chemical industry .


Synthesis Analysis

The synthesis of such compounds often involves aminodehalogenation reactions . These reactions are typically performed using microwave-assisted synthesis, which is a well-established method for the preparation of a wide range of organic compounds .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a soil bacterium, has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .

Scientific Research Applications

Immunology Research

  • Application : The compound is used in the study of Mucosal-associated invariant T (MAIT) cells, an abundant class of innate T cells restricted by the MHC I-related molecule MR1 .
  • Methods : The compound, also known as 5-amino-6-D-ribitylaminouracil (5-A-RU), is modified in situ by methylglyoxal (MeG) to produce MR1 tetramers, which are important tools for the study of MAIT cells .
  • Results : The study found that synthetic 5-A-RU·HCl produced by this method may be used in protocols for the stimulation of human MAIT cells and production of both human and mouse MR1 tetramers for MAIT cell identification .

Antidepressant Synthesis

  • Application : The compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
  • Methods : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
  • Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Riboflavin Precursor

  • Application : The compound, also known as 5-amino-6-D-ribitylaminouracil (5-A-RU), undergoes a condensation reaction with the reactive carbonyl species (RCS) glyoxal (G) and methylglyoxal (MG), to produce potent MAIT cell antigens .
  • Methods : The study involves the synthesis and characterization of the MR1 ligand precursor 5-amino-6-D-ribitylaminouracil (5-A-RU) .
  • Results : The study found that 5-A-RU forms a Schiff base .

Synthesis of Pyrimidine-Containing Compounds

  • Application : The compound is used in the synthesis of new pyrimidine-containing compounds .
  • Methods : The study involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .
  • Results : The reaction provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives with potential synthetic and pharmacological interest .

Synthesis of 5-Substituted 2-Amino-4,6-Dichloropyrimidines

  • Application : The compound is used in the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines .
  • Methods : The optimized procedure uses Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
  • Results : The method converts the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

Synthesis of Antidepressant Molecules

  • Application : The compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
  • Methods : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
  • Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Synthesis of Anti-depressant Molecules

  • Application : The compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions .
  • Methods : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts in the synthesis of antidepressants .
  • Results : The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .

Synthesis of New Pyrimidine-Containing Compounds

  • Application : The compound is used in the synthesis of new pyrimidine-containing compounds .
  • Methods : The study involves a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid .
  • Results : The reaction provides a simple method for the preparation of 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives with potential synthetic and pharmacological interest .

Synthesis of 5-Substituted 2-Amino-4,6-Dichloropyrimidines

  • Application : The compound is used in the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines .
  • Methods : The optimized procedure uses Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
  • Results : The method converts the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

properties

IUPAC Name

5-amino-4-(dimethylamino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOVKJUKGIMEJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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